molecular formula C10H16N2 B13778980 2-[(Dimethylamino)methyl]-6-methylaniline CAS No. 747351-67-3

2-[(Dimethylamino)methyl]-6-methylaniline

Cat. No.: B13778980
CAS No.: 747351-67-3
M. Wt: 164.25 g/mol
InChI Key: NCVVFQYZITWDKO-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-6-methylaniline is an organic compound with the molecular formula C9H14N2. It is a derivative of aniline, where the amino group is substituted with a dimethylaminomethyl group at the ortho position and a methyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-6-methylaniline typically involves the reaction of 2-chloromethyl-6-methylaniline with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Dimethylamino)methyl]-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-6-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved include binding to the active site of enzymes or receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]aniline
  • N,N-Dimethyl-2-aminobenzene methanamine
  • (o-aminobenzyl)dimethylamine

Comparison

2-[(Dimethylamino)methyl]-6-methylaniline is unique due to the presence of both a dimethylaminomethyl group and a methyl group on the aromatic ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the methyl group at the para position also influences the compound’s electronic properties, making it a valuable intermediate in various chemical reactions .

Properties

CAS No.

747351-67-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-6-methylaniline

InChI

InChI=1S/C10H16N2/c1-8-5-4-6-9(10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3

InChI Key

NCVVFQYZITWDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN(C)C)N

Origin of Product

United States

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